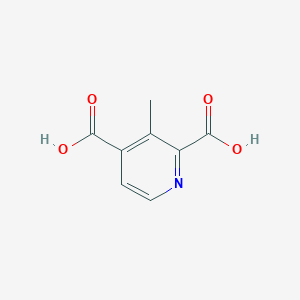

2,4-Dicarboxy-methyl-pyridine

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Heterocyclic Chemistry

Pyridine carboxylic acid derivatives are a class of organic compounds that have long been recognized for their versatile roles in heterocyclic chemistry. dovepress.comnih.gov These compounds, characterized by a pyridine ring substituted with one or more carboxyl groups, are fundamental building blocks in the synthesis of a wide array of functional molecules. dovepress.comnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, making these derivatives valuable in the design of pharmaceuticals, agrochemicals, and functional materials. dovepress.comnih.gov

The presence of both the pyridine ring and carboxylic acid groups allows for a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. nih.gov This dual functionality makes them exceptional scaffolds in medicinal chemistry, contributing to the development of drugs for a range of conditions such as cancer, diabetes, and infectious diseases. dovepress.comnih.govnih.gov The ability to easily modify the substitution pattern on the pyridine ring provides a pathway to fine-tune the chemical and biological properties of the resulting molecules. nih.gov

Overview of 2,4-Dicarboxy-methyl-pyridine: A Unique Pyridine Isomer for Research

2,4-Dicarboxy-methyl-pyridine, also known as 4-methylpyridine-2,6-dicarboxylic acid, is a specific isomer within the broader family of pyridine dicarboxylic acids. ontosight.ai Its structure features a pyridine ring with carboxylic acid groups at the 2 and 4 positions and a methyl group at the 6 position. This particular arrangement of functional groups gives the molecule distinct chemical properties that are of significant interest to researchers. The CAS number for this compound is 859188-26-4. chemsrc.com

Recent studies have begun to explore the potential of 2,4-Dicarboxy-methyl-pyridine in various research domains. For instance, its N-oxide derivative, 6-methylpyridine-2,4-dicarboxylic acid N-oxide (MPDCO), has been used to construct novel coordination polymers with interesting magnetic and luminescent properties. acs.org These materials are built by linking metal ions with the MPDCO ligand, which possesses both carboxylic acid groups and an N-oxide group for coordination. acs.org The resulting structures can range from two-dimensional layers to complex three-dimensional frameworks. acs.org

Furthermore, derivatives of pyridine-2,4-dicarboxylic acid have been investigated as inhibitors of certain enzymes. nih.govacs.org For example, 5-substituted pyridine-2,4-dicarboxylate derivatives have shown potential for the selective inhibition of human Jumonji-C domain-containing protein 5 (JMJD5), a type of 2-oxoglutarate-dependent oxygenase. nih.govacs.org This inhibitory activity highlights the potential of this scaffold in the development of targeted therapeutics.

Historical Context of Pyridine-Dicarboxylic Acid Research and Evolution of Synthetic Strategies

The study of pyridine and its derivatives has a rich history. Initially extracted from coal tar, the production of pyridine was labor-intensive and inefficient. wikipedia.org A significant advancement came in 1924 with the development of the Chichibabin pyridine synthesis, which utilized inexpensive reagents and remains a cornerstone of industrial production. wikipedia.org

Research into pyridine-dicarboxylic acids has evolved alongside the broader field of heterocyclic chemistry. Early work focused on understanding the fundamental reactivity and properties of these compounds. Over time, the focus has shifted towards developing more efficient and selective synthetic methods. researchgate.netgoogle.com

Modern synthetic strategies for preparing pyridine-dicarboxylic acids and their derivatives are diverse. One notable method involves the oxidation of substituted quinolines. For instance, pyridine-2,3-dicarboxylic acid can be prepared by oxidizing quinoline (B57606) with a chlorate (B79027) salt in an aqueous acidic medium. google.com Another approach involves the modification of existing pyridine rings. For example, a process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide, which is synthesized from 4-cyanopyridine. google.com

More recent innovations include biotechnological and electrochemical methods. wur.nl For instance, enzymes have been used to convert protocatechuic acid, which can be derived from lignin, into 2,4- and 2,5-pyridine dicarboxylic acids. wur.nl Electrochemical processes have also been developed for the direct carboxylation of methyl pyridine-2-carboxylate to yield a mixture of 2,4- and 2,5-PDC. wur.nl These advancements in synthetic chemistry are crucial for making these valuable compounds more accessible for research and potential applications.

Scope of Contemporary Academic Research on 2,4-Dicarboxy-methyl-pyridine and Related Isomers

Current research on 2,4-Dicarboxy-methyl-pyridine and its related isomers is expanding into several key areas. A significant focus is on the development of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.net The ability of pyridine dicarboxylic acids to act as ligands for metal ions allows for the construction of materials with tailored properties, such as porosity, which can be utilized in areas like gas storage and catalysis. researchgate.net

In the field of medicinal chemistry, researchers are actively investigating pyridine dicarboxylic acid derivatives as enzyme inhibitors. nih.govacs.org The structural similarity of some of these compounds to natural substrates allows them to interfere with the activity of specific enzymes, offering potential therapeutic avenues. nih.govacs.orgfrontiersin.org For example, pyridine-2,4-dicarboxylic acid has been studied for its ability to inhibit 2-oxoglutarate-dependent dioxygenases. frontiersin.org

Furthermore, there is growing interest in the use of pyridine dicarboxylic acids as building blocks for creating sustainable polymers. wur.nl As the demand for environmentally friendly materials increases, researchers are exploring how renewable resources, such as those derived from lignin, can be used to produce monomers like pyridine dicarboxylic acids for the synthesis of novel polyesters with desirable properties. wur.nl

The exploration of new synthetic routes to access these compounds also remains an active area of research. researchgate.netgoogle.comsemanticscholar.org Efficient and scalable syntheses are critical for enabling further investigation into the properties and applications of 2,4-Dicarboxy-methyl-pyridine and its isomers.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJTNBQWNHJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dicarboxy Methyl Pyridine and Its Derivatives

Direct Synthetic Approaches

Direct methods focus on constructing the pyridine (B92270) ring and incorporating the carboxylic acid functionalities, or their precursors, in a streamlined manner. These approaches are often favored for their efficiency and atom economy.

Oxidation Reactions of Substituted Pyridine Precursors (e.g., 2,4,6-trimethylpyridine)

A common and straightforward method for the synthesis of pyridine carboxylic acids is the oxidation of alkyl-substituted pyridine precursors. For instance, 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, can serve as a starting material. wikipedia.orgchemspider.com The methyl groups on the pyridine ring are susceptible to oxidation to carboxylic acids by strong oxidizing agents.

The oxidation of 2,4,6-collidine with potassium permanganate (B83412) (KMnO₄) can yield pyridine-2,4,6-tricarboxylic acid, known as collidinic acid. wikipedia.orgnih.gov By carefully controlling the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, it is possible to achieve selective oxidation of only two of the three methyl groups to produce 2,4-pyridinedicarboxylic acid.

Similarly, a two-stage process has been developed for the preparation of 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine. This process involves an initial oxidation with a hexavalent chromium salt in an acidic environment, followed by hydrolysis of the intermediate chromium complex to release the dicarboxylic acid. google.com This demonstrates the feasibility of oxidizing methyl groups on the pyridine ring to carboxylic acids.

Table 1: Examples of Oxidation Reactions for Pyridine Dicarboxylic Acid Synthesis

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,4,6-Trimethylpyridine | Potassium Permanganate | Pyridine-2,4,6-tricarboxylic acid | wikipedia.org |

| 2,6-Dimethyl-pyridine | Hexavalent Chromium Salts | 2,6-Pyridinedicarboxylic acid | google.com |

One-Pot Multicomponent Reactions for Pyridine Core Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Various MCRs have been developed for the synthesis of substituted pyridines. baranlab.orgorganic-chemistry.orgnih.gov These reactions often involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. mdpi.com

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that produces dihydropyridines, which can then be oxidized to pyridines. mdpi.com By choosing appropriate starting materials, it is possible to introduce functional groups that can be later converted to carboxylic acids.

More contemporary MCRs have been developed for the synthesis of highly functionalized pyridines. For instance, a one-pot reaction of salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid in dimethyl sulfoxide (B87167) (DMSO) has been reported to produce complex chromeno[2,3-b]pyridine derivatives containing a malonic acid moiety. nih.gov While not directly yielding 2,4-dicarboxy-methyl-pyridine, this illustrates the potential of MCRs to assemble polysubstituted pyridines with carboxylic acid functionalities.

Table 2: Examples of Multicomponent Reactions for Substituted Pyridine Synthesis

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Aldehyde, β-keto ester (2 equiv.), Ammonia | Not specified | Dihydropyridine | mdpi.com |

| Salicylaldehydes, Malononitrile dimer, Malonic acid | DMSO | 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids | nih.gov |

| Aromatic aldehydes, Aromatic ketones, 3-(Cyanoacetyl)indole, Ammonium acetate | Not specified | 3-Cyano-2-(1H-indol-3-yl)pyridine derivatives | researchgate.net |

| Chalcones, Malononitrile, Ammonium acetate | Silica gel/H₂SO₄ | 2,4,6-Triarylpyridine analogues | researchgate.net |

Indirect Synthetic and Functionalization Routes

Indirect methods begin with a pyridine derivative that is already functionalized, and then these functional groups are chemically transformed to introduce the desired dicarboxylate moieties or other derivatives.

Esterification and Subsequent Hydrolysis Strategies for Dicarboxylate Moieties

An important indirect route to 2,4-pyridinedicarboxylic acid involves the synthesis of its corresponding diester, followed by hydrolysis. The Fischer esterification is a common method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process can be applied to pyridine carboxylic acids. google.com

For instance, 2,4-pyridinedicarboxylic acid can be reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding dimethyl or diethyl ester. google.comsigmaaldrich.com The esterification is a reversible reaction, and to drive it towards the product, the alcohol is often used in excess. masterorganicchemistry.com

The resulting diester can then be hydrolyzed back to the dicarboxylic acid. This is typically achieved by heating the ester with water in the presence of either an acid or a base. google.commdpi.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. The reaction of the diester with an alkali hydroxide, such as sodium hydroxide, followed by acidification, will yield the 2,4-pyridinedicarboxylic acid. google.com

Table 3: General Steps for Indirect Synthesis via Esterification and Hydrolysis

| Step | Reaction | Reagents | Product |

| 1 | Esterification | 2,4-Pyridinedicarboxylic acid, Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Dimethyl 2,4-pyridinedicarboxylate |

| 2 | Hydrolysis | Dimethyl 2,4-pyridinedicarboxylate, Base (e.g., NaOH), then Acid (e.g., HCl) | 2,4-Pyridinedicarboxylic acid |

Derivatization from Pyridine-2,4-dicarboxylic Dihydrazides via Cyclodehydration

Pyridine-2,4-dicarboxylic dihydrazide can serve as a versatile intermediate for the synthesis of various heterocyclic derivatives. Dihydrazides are typically prepared from the corresponding diesters by reaction with hydrazine (B178648) hydrate.

Once the dihydrazide is obtained, it can undergo cyclodehydration reactions with various reagents to form five-membered heterocyclic rings fused to other structures. For example, reaction with carbon disulfide can lead to the formation of oxadiazolethiones, while reaction with cyanogen (B1215507) bromide can yield oxadiazolylamines. These reactions expand the range of derivatives accessible from the parent dicarboxylic acid.

Methods for Amide and Other Functional Group Introduction (e.g., from acyl chlorides, N-propargylamines)

The carboxylic acid groups of 2,4-pyridinedicarboxylic acid can be readily converted into a variety of other functional groups, with amides being a particularly important class. A common method for amide bond formation is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. whiterose.ac.ukfishersci.co.uknih.gov

2,4-Pyridinedicarboxylic acid can be converted to the corresponding 2,4-pyridinedicarbonyl dichloride by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding diamides. nih.gov

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct formation of amides from the dicarboxylic acid and an amine. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) and uronium salts are commonly used for this purpose. fishersci.co.ukrsc.org These reagents activate the carboxylic acid in situ, allowing for its reaction with the amine under mild conditions. nih.gov

Furthermore, specific functionalities can be introduced by using appropriately substituted amines. For instance, reaction with N-propargylamines would lead to the formation of bis(propargylamides), which are valuable precursors for further transformations such as click chemistry reactions. organic-chemistry.org

Table 4: Common Reagents for Amide Bond Formation

| Method | Activating Agent / Reagent | Starting Materials | Product |

| Acyl Chloride Method | Thionyl chloride or Oxalyl chloride | 2,4-Pyridinedicarboxylic acid, Amine | Diamide |

| Coupling Reagent Method | DCC, EDC, HATU, etc. | 2,4-Pyridinedicarboxylic acid, Amine | Diamide |

| In situ Phosphonium Salt Generation | N-chlorophthalimide, Triphenylphosphine | Carboxylic acid, Amine | Amide |

Aza Diels–Alder Methodology in Pyridine Ring Synthesis

The Aza Diels-Alder reaction represents a powerful strategy for the construction of the pyridine ring system. rsc.org This approach is a type of pericyclic reaction, specifically a [4+2] cycloaddition, where a 1-azadiene or a 2-azadiene is reacted with a dienophile to form a six-membered heterocyclic ring. nih.gov The reaction is particularly valuable for creating a diverse range of substituted pyridines. nih.gov

A common and successful variant for pyridine synthesis is the inverse-electron-demand Aza Diels-Alder reaction. acsgcipr.org In this process, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloaddition adduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) to form the aromatic pyridine ring. acsgcipr.org This methodology has been employed to convert various triazines into their corresponding pyridine derivatives. researchgate.net For example, reactions of triazines with dienophiles like 2,5-norbornadiene (B92763) have been shown to yield pyridine compounds. researchgate.net

This strategy was utilized to prepare the decorated pyridine core of Pyritide A2, a natural product, starting from an amino acid precursor, demonstrating its utility in complex molecule synthesis. researchgate.net The flexibility of the Aza Diels-Alder reaction allows for the incorporation of various substituents onto the pyridine core, depending on the functionalities present on the starting azadiene and dienophile. nih.gov However, a significant consideration for this methodology is the availability of the requisite starting materials; many diene and dienophile precursors are not commercially common, which can necessitate multi-step preparations. acsgcipr.org

| Azadiene Precursor | Dienophile | Resulting Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Amidrazone-derived 1,2,4-Triazines | 2,5-Norbornadiene | Substituted Pyridines | Versatile reaction yielding various pyridine derivatives after extrusion of N₂. | researchgate.net |

| Amidrazone-derived 1,2,4-Triazines | 2,3-Dihydrofuran | Pyridolactones | Demonstrates the use of different dienophiles to create more complex heterocyclic systems. | researchgate.net |

| α,β-Unsaturated Acyl Azides (via Curtius rearrangement) | Push-pull Enamines | Tri- and Tetrasubstituted Pyridines | A three-component reaction sequence involving a redox-neutral catalytic intermolecular aza-Wittig reaction to form the azadiene in situ. | nih.gov |

Considerations in Scalable and Sustainable Synthesis

The industrial production of 2,4-pyridinedicarboxylic acid and its esters is increasingly guided by the principles of green and sustainable chemistry. A primary focus is the shift from petroleum-based feedstocks to renewable bio-based resources. researchgate.net Lignin and glucose have been identified as promising starting materials for the synthesis of 2,4-pyridinedicarboxylic acid (2,4-PDC). wur.nl For instance, catechol, which can be derived from lignin, serves as a key intermediate in some synthetic routes. wur.nl Another sustainable approach involves the oxidative cleavage of abundant and renewable gallic acid or tannic acid to produce valuable chemical building blocks. researchgate.netrsc.org

In addition to renewable feedstocks, novel synthetic methodologies are being developed to enhance sustainability. An electrochemical process has been described for the direct carboxylation of a methyl pyridine-carboxylate using carbon dioxide (CO₂), offering a greener route to 2,4-PDC and its 2,5-isomer. wur.nl Biotechnological strategies are also emerging as powerful alternatives. Recently, a significant breakthrough was achieved by engineering Escherichia coli to produce pyridinedicarboxylic acid (PDCA) directly from glucose, a method that offers high yields without generating unwanted byproducts and paves the way for large-scale industrial application. economictimes.com

For industrial-scale synthesis, process efficiency and safety are paramount. One patented process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide. google.com This method is advantageous for industrial application as it avoids the use of stoichiometric amounts of heavy metals like iron and hazardous, explosive reagents such as alkyl hydroperoxides, which were characteristic of older methods. google.com Enzymatic catalysis is another green chemistry tool being applied, for example, in the synthesis of polyesters derived from 2,4-diethyl pyridinedicarboxylate, which can proceed under solventless conditions or in less hazardous solvents. researchgate.net These advancements collectively aim to create more economical, safer, and environmentally benign processes for the production of 2,4-dicarboxy-methyl-pyridine and related compounds.

| Aspect | Traditional Methods | Sustainable/Scalable Methods | Reference |

|---|---|---|---|

| Feedstock | Petroleum-based (e.g., from coal tar) | Renewable (e.g., glucose, lignin, gallic acid) | researchgate.netwur.nlnih.gov |

| Key Reagents/Process | Harsh conditions, stoichiometric heavy metals, hazardous oxidizers (e.g., alkyl hydroperoxides) | Electrochemical carboxylation (using CO₂), enzymatic catalysis, microbial fermentation (E. coli), safer reagents (e.g., peroxodisulfate) | researchgate.netwur.nleconomictimes.comgoogle.com |

| Environmental Impact | Generation of significant waste streams (e.g., metal waste), use of explosive and toxic materials | Utilization of CO₂, reduced waste, biodegradable feedstocks, avoidance of hazardous materials | wur.nleconomictimes.comgoogle.com |

| Industrial Scalability | Established but with significant safety and waste management challenges | Promising; methods like fermentation and improved chemical processes are being developed for large-scale production | economictimes.comgoogle.compostapplescientific.com |

Coordination Chemistry of 2,4 Dicarboxy Methyl Pyridine and Its Analogues

Ligand Design and Coordination Modes

The structural versatility of 2,4-pyridinedicarboxylic acid as a ligand is a key aspect of its coordination chemistry. The arrangement of the nitrogen and oxygen donor atoms allows for monodentate, bidentate, and tridentate coordination to a single metal center, as well as the formation of bridges between multiple metal ions in polynuclear systems.

Monodentate, Bidentate, and Tridentate Coordination Geometries

2,4-Pyridinedicarboxylic acid can adopt several coordination geometries when binding to a metal center. In its deprotonated form, the lutidinate (B1232892) group can act as a monodentate ligand, typically through one of the carboxylate oxygen atoms. A notable example is seen in the crystal structures of [Zn(2,4-pydc)(H₂O)₄]·H₂O and Na₂[Zn(2,4-pydc)₂(H₂O)₂]·8H₂O, where the lutidinate group binds to the zinc(II) ion solely through an oxygen atom of the 2-carboxylate group, leaving the 4-carboxylate group uncoordinated. researchgate.net Similarly, in [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂], the nickel(II) ion is coordinated by an oxygen atom from the 2-carboxylate group. researchgate.net

Bidentate coordination is also a common feature, often involving the pyridine (B92270) nitrogen and one of the carboxylate groups to form a stable chelate ring. This mode of coordination is observed in various transition metal complexes. For instance, in some complexes, the ligand coordinates through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group. researchgate.net

While less common for the 2,4-isomer compared to its 2,6-counterpart, tridentate coordination involving the pyridine nitrogen and both carboxylate groups can occur, particularly with larger metal ions or under specific reaction conditions that favor the formation of a more encapsulating ligand environment.

Bridging Coordination Modalities within Polynuclear Systems

In polynuclear systems, 2,4-pyridinedicarboxylic acid and its analogues are adept at bridging multiple metal centers, leading to the formation of coordination polymers with diverse dimensionalities. youtube.com The carboxylate groups can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion. Furthermore, the pyridine nitrogen can coordinate to one metal center while the carboxylate groups bind to another, creating extended network structures.

For example, in a mercury(II) coordination polymer, the deprotonated 2,4-pyridinedicarboxylate ligand can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional frameworks. researchgate.net The specific bridging mode adopted is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. The flexibility of the carboxylate groups allows for the formation of various supramolecular architectures.

Role of Carboxylate Oxygen Atoms and Pyridine Nitrogen in Metal Chelation

The chelation of metal ions by 2,4-pyridinedicarboxylic acid is primarily governed by the interplay between the hard carboxylate oxygen donors and the borderline pyridine nitrogen donor. The formation of a stable five- or six-membered chelate ring involving the pyridine nitrogen and the 2-carboxylate group is a common motif. This N,O-bidentate coordination is a significant driving force in the formation of many monomeric and polymeric complexes.

In numerous documented crystal structures, the metal ion is bound to the ligand through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group at the 2-position. researchgate.net The carboxylate group at the 4-position may or may not be involved in coordination. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The deprotonation state of the carboxylic acid groups also plays a crucial role, with the fully deprotonated dianion typically forming more stable and intricate coordination networks.

Synthesis and Characterization of Metal Complexes

A vast number of metal complexes of 2,4-pyridinedicarboxylic acid and its analogues have been synthesized and characterized, showcasing the ligand's ability to coordinate with a wide range of metal ions from the transition metal, lanthanide, and main group series.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(II), Zn(II), Cd(II), Ag(I), Ru(II), V(V))

The reactions of 2,4-pyridinedicarboxylic acid with various transition metal salts have yielded a plethora of complexes with diverse structures and properties. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these complexes, often resulting in the formation of crystalline coordination polymers.

Table 1: Selected Transition Metal Complexes of Pyridinedicarboxylic Acids and their Analogues

| Metal Ion | Complex Formula | Coordination Environment of Metal Ion | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| Co(II) | [Co(dipic)₂(H₂O)₅][Ni(dipic)₂(H₂O)₅]·2H₂O | Octahedral | Tridentate (N,O,O') | researchgate.net |

| Ni(II) | [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂] | Octahedral | Monodentate (O-carboxylate) | researchgate.net |

| Cu(II) | Cu(2,4-PDC)₂ | Square-planar | Bidentate (N,O) | researchgate.net |

| Fe(II)/Fe(III) | - | - | - | acs.org |

| Zn(II) | [Zn(2,4-pydc)(H₂O)₄]·H₂O | Hexacoordinated | Monodentate (O-carboxylate) | researchgate.net |

| Cd(II) | {[Cd(HCAM)]·H₂O}n | - | - | nih.gov |

| Ag(I) | - | - | - | mdpi.com |

| Ru(II) | Ru(II) complexes with 4-hydroxy-pyridine-2,6-dicarboxylic acid | - | - | rsc.org |

| V(V) | Vanadium(V) complexes with 2,6-pyridinedicarboxylic acid | - | Tridentate | nih.gov |

Characterization of these complexes is typically carried out using a combination of single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, elemental analysis, and thermogravimetric analysis. These techniques provide detailed information about the crystal structure, coordination environment of the metal ion, thermal stability, and composition of the complexes.

Lanthanide and Main Group Metal Complexes

The coordination chemistry of 2,4-pyridinedicarboxylic acid extends to lanthanide and main group metals, leading to the formation of complexes with interesting photoluminescent and structural properties.

Lanthanide ions, with their high coordination numbers and variable coordination geometries, readily form complexes with pyridinedicarboxylic acids. These complexes often exhibit characteristic luminescence properties, making them of interest for applications in lighting and sensing. The reaction of lanthanide salts with 2,4-pyridinedicarboxylic acid can lead to the formation of coordination polymers with intricate three-dimensional networks. nih.govrsc.orgacs.org

Main group metal complexes of 2,4-pyridinedicarboxylic acid have also been investigated. For instance, a barium(II) complex, poly[μ₆-pyridine-2,4-dicarboxylato-barium], has been synthesized and structurally characterized, revealing a distorted bicapped trigonal-prismatic coordination geometry around the barium ion. researchgate.net The ligand exhibits a novel coordination mode in this complex, highlighting the diversity of structures that can be achieved with main group metals.

Heterometallic Coordination Systems and Mixed-Ligand Complexes

The integration of multiple types of metal ions into a single framework, known as heterometallic coordination systems, allows for the creation of materials with potentially synergistic or enhanced properties. The 2,4-pyridinedicarboxylate (2,4-pdc) ligand has been instrumental in constructing such systems. For instance, a three-dimensional polymeric framework has been achieved where Ba(II), Tb(III), and Na(I) ions are simultaneously connected by the 2,4-pdc ligand. researchgate.net In this structure, the ligand exhibits a unique coordination mode that facilitates the formation of 14-membered mixed-metal rings, which then assemble into a 3D network. researchgate.net

Mixed-ligand complexes, where an auxiliary ligand is introduced in addition to the primary 2,4-pyridinedicarboxylate, represent another strategy to expand the structural diversity and functionality of these coordination compounds. The choice of the auxiliary ligand can significantly influence the final architecture. For example, the hydrothermal reaction of Co(II) chloride with pyridine-2,4,6-tricarboxylic acid and 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole under varying pH conditions resulted in two distinct coordination polymers with different dimensionalities and network topologies. researchgate.net Similarly, the introduction of ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy) has led to the formation of various manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers with structures ranging from 2D layers to 3D metal-organic frameworks. nih.govacs.org

Table 1: Examples of Heterometallic and Mixed-Ligand Coordination Systems

| Primary Ligand | Metal Ions | Auxiliary Ligand | Resulting Structure |

|---|---|---|---|

| Pyridine-2,4-dicarboxylate | Ba(II), Tb(III), Na(I) | None | 3D polymeric framework researchgate.net |

| Pyridine-2,4,6-tricarboxylate | Co(II) | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | 1D chain and 2D grid-like layer researchgate.net |

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | phen, bipy, H₂biim, py | 2D layers and 3D MOF nih.govacs.org |

| Pyridine-2,6-dicarboxylate | Cu(II) | 4,4'-bipyridine | 2D network with acyclic tetrameric water cluster rsc.org |

Proton Transfer Salts as Precursors for Metal Complex Formation

A valuable synthetic strategy for the formation of metal complexes involves the use of proton transfer salts as precursors. dergipark.org.tr This method relies on the reaction between a proton donor, such as 2,4-pyridinedicarboxylic acid, and a proton acceptor, like piperazine (B1678402) or creatinine, to form an ionic salt. dergipark.org.trresearchgate.net These salts can then be reacted with metal ions to generate coordination compounds. This approach can lead to the formation of supramolecular structures held together by a variety of non-covalent interactions, including ion-pairing and hydrogen bonds. researchgate.net

For example, two isostructural supramolecular coordination compounds of Co(II) and Ni(II) were formed using pyridine-2,4-dicarboxylic acid and creatinine. researchgate.net In these complexes, the pyridine-2,4-dicarboxylate acts as a bidentate ligand, forming an anionic hexacoordinated complex, with the creatinium cation acting as a counter-ion. researchgate.net The resulting three-dimensional supramolecular architecture is stabilized by extensive hydrogen bonding and other non-covalent interactions. researchgate.net This methodology has been employed to synthesize a range of metal complexes with diverse structures, including mononuclear, binuclear, and polymeric systems. researchgate.netresearchgate.net The use of proton transfer compounds can sometimes lead to unusual ligand formations and a variety of structural features within the resulting metal complexes. researchgate.netresearchgate.net

Table 2: Selected Proton Transfer Salts Used in Metal Complex Formation

| Proton Donor | Proton Acceptor | Resulting Metal Complex Example |

|---|---|---|

| Pyridine-2,4-dicarboxylic acid | Creatinine | [M(py-2,4-dc)₂(H₂O)₂]²⁻ (M = Co(II), Ni(II)) with creatinium counter-ion researchgate.net |

| Pyridine-2,6-dicarboxylic acid | Creatinine | Polymeric Tl(I) complex, dimeric Bi(III) complex researchgate.netresearchgate.net |

| Pyridine-2,6-dicarboxylic acid | N,N′-diethyl-2-amino-6-methyl-4-pyrimidinol | (pyrimH)⁺{H(Hpydc)₂}⁻ researchgate.net |

| Pyridine-2,6-dicarboxylic acid | 2-aminobenzothiazole | (HABT)[Fe(dipic)₂]·4H₂O gazi.edu.tr |

Structural Diversity of Coordination Compounds

The coordination of metal ions with 2,4-pyridinedicarboxylic acid and its isomers gives rise to a remarkable diversity of solid-state structures, ranging from discrete molecules to infinite one-, two-, and three-dimensional polymers.

Discrete Mononuclear and Polynuclear Architectures

While much of the research on pyridine dicarboxylates focuses on extended networks, discrete molecular complexes are also of significant interest. Mononuclear complexes, where a single metal center is coordinated by one or more 2,4-pyridinedicarboxylate ligands, have been synthesized and structurally characterized. For instance, crystalline assemblies of mononuclear niobium(IV) complexes have been isolated where the niobium center is eight-coordinated by four monoprotonated dicarboxylate ligands. acs.org Another example is the zinc complex, [Zn(2,4-pydc)(H₂O)₄]·H₂O, which features a single zinc ion coordinated to one 2,4-pyridinedicarboxylate ligand and four water molecules. researchgate.net

Polynuclear architectures, containing a finite number of metal centers bridged by ligands, are also known. These can range from simple dimers to more complex clusters. For example, a dinuclear nickel complex, [Ni₂(μ-Cl)₂(Hhp)₂(H₂O)₄]·2Hhp (where Hhp is pyridin-2-one), showcases a chlorido-bridged nickel dimer. mdpi.com Although not involving 2,4-pyridinedicarboxylic acid itself, this illustrates the formation of discrete polynuclear structures with related pyridine-based ligands.

One-, Two-, and Three-Dimensional Coordination Polymers

The ability of the 2,4-pyridinedicarboxylate ligand to bridge multiple metal centers is fundamental to the formation of coordination polymers with extended structures in one, two, or three dimensions.

One-Dimensional (1D) Polymers: These often take the form of simple chains. For instance, a zinc complex, {[Zn(2,4-pdc)(H₂O)₂(3-pmna)]}n (where 3-pmna = 3-pyridylmethylnicotinamide), exhibits a 1D chain topology. researchgate.net The reaction of lanthanide oxides with pyridine-2,6-dicarboxylic acid and oxalic acid has also yielded 1D zigzag chain structures. acs.org

Two-Dimensional (2D) Polymers: By linking 1D chains or through direct assembly of metal ions and ligands, 2D layered structures can be formed. A manganese(II) coordination polymer, [Mn(μ₄-pdba)(H₂O)]n (where H₂pdba is 4,4'-(pyridine-3,5-diyl)dibenzoic acid), forms a 2D metal-organic layer. acs.org Similarly, isomorphous 2D coordination polymers of cobalt(II) and nickel(II) have been synthesized with a μ₄-pdba²⁻ linker and a pyridine ligand. nih.govacs.org These layers can exhibit different topologies, such as the common (4,4) grid. acs.org

Three-Dimensional (3D) Polymers: The interconnection of 2D layers or the direct formation of a 3D network leads to the highest level of structural complexity. A copper(II) complex with a pyridine-dicarboxylate linker and a bipy moiety forms a three-dimensional metal-organic framework. nih.govacs.org The lanthanide contraction effect has been shown to influence the dimensionality of the resulting structures, with a progression from 1D chains to 2D networks and finally to 3D frameworks observed for a series of lanthanide complexes with pyridine-2,6-dicarboxylic acid and oxalic acid. acs.org

Metal-Organic Frameworks (MOFs) Derived from Pyridine Dicarboxylates

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous structures. Pyridine dicarboxylic acids, including the 2,4-isomer, are excellent building blocks for the construction of MOFs due to their rigid nature and versatile coordination sites. researchgate.netevitachem.com These materials are of great interest for applications in gas storage, separation, and catalysis.

A three-dimensional MOF has been constructed using 4,4'-(pyridine-3,5-diyl)dibenzoic acid and copper(II) ions, which demonstrated catalytic activity in Knoevenagel condensation reactions. nih.govacs.org The synthesis of MOFs can be influenced by various factors, including the choice of metal ion, the specific pyridine dicarboxylate isomer, and the reaction conditions. For example, three new metal-organic coordination polymers of Cu(II), Zn(II), and Cd(II) with pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand resulted in different structural motifs, including a 3D framework with a CdSO₄ topology. rsc.org

Influence of Auxiliary Ligands on Resultant Coordination Geometries and Network Topology

For example, the use of N-heterocycles like 1,10-phenanthroline, 2,2'-bipyridine, and pyridine as auxiliary ligands with a pyridine-dicarboxylate linker resulted in a series of Mn(II), Co(II), Ni(II), and Cu(II) coordination polymers with diverse 2D and 3D structures. acs.org The nature of the spacer ligand can dictate the dimensionality of the final product. The reaction of Cu(II) with pyridine-2,6-dicarboxylic acid in the presence of different N-heterocyclic spacers yielded 1D, 2D, or 3D MOF structures depending on the specific spacer used. rsc.org The role of the auxiliary ligand has also been shown to be crucial in the spontaneous resolution of enantiomers in chiral 3D coordination polymers. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in 2,4 Dicarboxy Methyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 6-methyl-2,4-pyridinedicarboxylic acid, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the three protons of the methyl group. The acidic protons of the two carboxyl groups would typically appear as a very broad singlet far downfield, often beyond 12 ppm, and may be exchanged with deuterium (B1214612) if D₂O is present.

The two remaining protons on the pyridine ring are at positions 3 and 5. They are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The proton at C5 would likely appear as a singlet, while the proton at C3 would also be a singlet. The methyl group protons at C6 would produce a single, sharp peak further upfield, typically in the range of 2.5-3.0 ppm. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for 6-Methyl-2,4-pyridinedicarboxylic Acid

| Proton(s) | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.8-9.0 | Singlet (s) |

| H-5 | ~8.2-8.4 | Singlet (s) |

| -CH₃ | ~2.7-2.9 | Singlet (s) |

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. 6-Methyl-2,4-pyridinedicarboxylic acid has eight unique carbon atoms, and thus its spectrum is expected to show eight distinct signals.

The carbons of the two carboxylic acid groups (-COOH) are the most deshielded and would appear furthest downfield, typically between 165 and 175 ppm. The five carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their exact shifts influenced by the positions of the electron-withdrawing carboxyl groups and the electron-donating methyl group. The carbon of the methyl group (-CH₃) would be the most shielded and appear furthest upfield, generally below 25 ppm. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-2,4-pyridinedicarboxylic Acid

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O (at C2) | 165-170 |

| C=O (at C4) | 168-173 |

| C2 | 148-152 |

| C3 | 125-130 |

| C4 | 140-145 |

| C5 | 122-127 |

| C6 | 155-160 |

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are essential for assembling the molecular structure by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. In the case of 6-methyl-2,4-pyridinedicarboxylic acid, this technique would primarily confirm the absence of coupling between the isolated ring protons (H-3 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, the H-5 signal to the C-5 signal, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. For 6-methyl-2,4-pyridinedicarboxylic acid, key HMBC correlations would include:

Correlations from the methyl protons to carbons C6 and C5.

Correlations from the H-3 proton to carbons C2, C4, and the C4-carboxyl carbon.

Correlations from the H-5 proton to carbons C4, C6, and the C4-carboxyl carbon.

These correlations would provide definitive proof of the substitution pattern on the pyridine ring, confirming the relative positions of the methyl and dicarboxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,4-Dicarboxy-methyl-pyridine, it serves two primary purposes: confirming the molecular weight of the parent molecule and providing insight into its structure through analysis of its fragmentation patterns.

When a sample is introduced into the mass spectrometer, it is ionized, often forming a molecular ion (M+). The mass of this ion corresponds to the molecular weight of the compound. Subsequent fragmentation of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals produces a characteristic pattern in the mass spectrum. chemguide.co.uk The analysis of these fragments helps to piece together the molecule's structure.

For pyridine dicarboxylic acids and related structures, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), particularly from the carboxylic acid groups. researchgate.netresearchgate.net The cleavage of bonds adjacent to the carboxyl group is a prominent fragmentation route for short-chain carboxylic acids, leading to the loss of functional groups like OH (a loss of 17 mass units) or COOH (a loss of 45 mass units). libretexts.org The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the spectrum. chemguide.co.uk For instance, the loss of CO₂ from a deprotonated dicarboxylic acid is a frequently observed and favored fragmentation pathway. researchgate.net

| m/z Value | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| 181 | [C₈H₇NO₄]⁺ | - | Molecular Ion (M⁺) |

| 164 | [C₈H₆NO₃]⁺ | OH | Loss of a hydroxyl radical from a carboxyl group. libretexts.org |

| 136 | [C₇H₆NO₂]⁺ | COOH | Loss of a carboxyl group. libretexts.org |

| 137 | [C₈H₇NO₂]⁺ | CO₂ | Decarboxylation; loss of carbon dioxide from a carboxyl group. researchgate.net |

| 122 | [C₇H₈NO]⁺ | CO₂ + CH₂ | Sequential loss of carbon dioxide and a methylene (B1212753) group. |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.ch This technique is particularly useful for studying compounds containing chromophores—groups of atoms responsible for absorbing light, such as those with π-electrons. cutm.ac.in

The structure of 2,4-Dicarboxy-methyl-pyridine contains a pyridine ring, which is an aromatic system with conjugated π-bonds, as well as carbonyl groups within the dicarboxylic acid moieties. These features act as chromophores. The absorption of UV light excites electrons from lower-energy molecular orbitals (ground state) to higher-energy orbitals (excited state). libretexts.org The primary electronic transitions observed in molecules like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-400 nm range for aromatic systems. libretexts.org

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are of lower energy and have significantly lower intensity compared to π → π* transitions. cutm.ac.in

The specific wavelengths (λmax) and intensities of these absorption bands provide insights into the extent of conjugation within the molecule.

| Transition Type | Associated Chromophore | Expected Wavelength Region (nm) | Expected Intensity (Molar Absorptivity, ε) | Description |

|---|---|---|---|---|

| π → π | Pyridine Ring (Aromatic System) | ~250-280 | High (ε > 10,000) | Involves the conjugated π-system of the aromatic ring. libretexts.org |

| n → π | Carbonyl groups (C=O) of the carboxylic acids | ~270-350 | Low (ε = 10-100) | Relates to the excitation of lone-pair electrons on the oxygen atoms. cutm.ac.in |

X-ray Diffraction Techniques

The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. carleton.edu The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice. carleton.edu From this data, the unit cell dimensions (the basic repeating unit of the crystal) and the specific coordinates of each atom can be determined. This allows for the unambiguous elucidation of the molecule's structure, including the planarity of the pyridine ring and the orientation of the methyl and dicarboxy substituents. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state. researchgate.net

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | Pbca | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 5.026(1) Å, b = 12.320(7) Å, c = 25.551(1) Å | The lengths of the edges of the unit cell. |

| Bond Length (C-N) | ~1.34 Å | The measured distance between covalently bonded carbon and nitrogen atoms. |

| Bond Angle (C-N-C) | ~117° | The measured angle between three covalently bonded atoms. |

| Final R-factor | R1 = 0.0562 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. ucmerced.edu This technique is crucial for verifying the phase purity of a synthesized batch of 2,4-Dicarboxy-methyl-pyridine and confirming that the bulk material has the same crystal structure as that determined by SC-XRD. ncl.ac.uk

In PXRD, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

To confirm phase purity, the experimental PXRD pattern of the synthesized sample is compared to a reference pattern. ncl.ac.uk This reference can be obtained from a database or simulated from the data obtained in a single-crystal X-ray diffraction experiment. A perfect match between the experimental and reference patterns indicates a pure, single-phase sample. The presence of additional peaks would signify impurities or the existence of different crystalline forms (polymorphs). mdpi.com

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| 10.5 | 8.42 | 100 | Most intense diffraction peak, characteristic of the primary crystal plane. |

| 15.2 | 5.82 | 45 | Secondary diffraction peak. |

| 21.1 | 4.21 | 80 | Strong diffraction peak. |

| 25.8 | 3.45 | 65 | Characteristic diffraction peak. |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to study the thermal stability and decomposition profile of 2,4-Dicarboxy-methyl-pyridine.

A small, precisely weighed sample is placed in a crucible and heated at a constant rate. The TGA instrument continuously records the sample's mass. The resulting plot of mass versus temperature, known as a thermogram, reveals the temperatures at which the compound decomposes. The decomposition often occurs in distinct steps, which can be correlated with the loss of specific molecular fragments. For a compound like 2,4-Dicarboxy-methyl-pyridine, initial mass loss might correspond to the release of adsorbed or crystalline water, followed by decarboxylation (loss of CO₂) at higher temperatures, and finally the complete decomposition of the remaining organic structure. nih.gov The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|---|

| 1 | 180 - 250 | ~24.3 | Initial decarboxylation (loss of one CO₂ group). |

| 2 | 250 - 350 | ~24.3 | Second decarboxylation (loss of second CO₂ group). |

| 3 | > 350 | > 51.4 | Decomposition of the remaining pyridine-methyl structure. researchgate.net |

Advanced Morphological and Compositional Characterization (e.g., SEM, TEM for nanomaterials)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the detailed investigation of the morphological and compositional characteristics of nanomaterials derived from pyridine-dicarboxylic acids. While direct studies on nanomaterials synthesized from 2,4-Dicarboxy-methyl-pyridine are not extensively documented in existing literature, the application of these techniques to materials derived from its isomers, such as 2,5-pyridinedicarboxylic acid, provides a clear framework for their utility.

Scanning Electron Microscopy (SEM) is primarily used to study the surface topography and morphology of materials. In the context of nanomaterials, SEM reveals details about particle shape, size distribution, and aggregation. For instance, in the study of a 2D Cu(II) coordination polymer derived from 2,5-pyridinedicarboxylic acid, SEM was instrumental in characterizing the morphology of the copper (Cu) and copper(II) oxide (CuO) nanostructures obtained after thermal treatment. rsc.org The resulting SEM images can distinguish between different morphologies, such as the flower-like structures of Cu nanoparticles and the porous nature of CuO nanostructures. rsc.org

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of nanomaterials. TEM analysis can provide precise information on particle size, shape, and crystallinity. In the same study of the 2,5-pyridinedicarboxylic acid-derived coordination polymer, TEM images confirmed the nanoscale dimensions of the resulting Cu and CuO particles and provided further details on their morphology. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is a technique used for elemental analysis. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can determine the elemental composition of the material and provide elemental mapping to show the distribution of different elements within the sample. This is crucial for confirming the purity and elemental makeup of the synthesized nanomaterials.

The table below summarizes the types of information that can be obtained from these techniques, using the example of nanomaterials derived from a 2,5-pyridinedicarboxylic acid coordination polymer as a case study.

| Technique | Information Obtained | Example Findings for 2,5-pyridinedicarboxylic acid-derived Nanomaterials |

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape, size distribution, and agglomeration. | Revealed flower-like morphology for Cu nanoparticles and a porous structure for CuO nanostructures. rsc.org |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure, precise particle size and shape, and crystallinity. | Confirmed the nanoscale dimensions and provided detailed morphological features of the Cu and CuO particles. rsc.org |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and elemental mapping. | Verified the elemental composition of the final nanostructures, confirming the presence of copper and oxygen. rsc.org |

The application of these advanced characterization techniques is fundamental to establishing the structure-property relationships of nanomaterials. For future research on nanomaterials derived from 2,4-Dicarboxy-methyl-pyridine, SEM, TEM, and EDX will be essential for a thorough understanding of their physical and chemical properties.

Computational and Theoretical Investigations of 2,4 Dicarboxy Methyl Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Among the most widely used techniques is Density Functional Theory (DFT), which has been successfully applied to investigate various pyridine (B92270) dicarboxylic acid derivatives. electrochemsci.orgresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometries and molecular properties of 2,4-PDCA. electrochemsci.orgresearchgate.net Through geometry optimization, the lowest energy conformer of the molecule is identified, which serves as the basis for calculating its corresponding properties and reactivity. electrochemsci.org

Structural analysis based on DFT calculations has revealed that 2,4-PDCA is a nearly planar molecule, with the exception of the hydrogen atoms in the carboxylic acid groups. electrochemsci.org The planarity of a molecule can be an important factor in its chemical interactions, such as its ability to adsorb onto surfaces. electrochemsci.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies involving pyridine dicarboxylic acids, including 2,4-PDCA, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly selected method. electrochemsci.orgresearchgate.netresearchgate.net B3LYP is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources.

This functional is frequently paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p). electrochemsci.orgresearchgate.netresearchgate.net These basis sets provide a flexible description of the electron distribution by using multiple functions for valence electrons and adding polarization functions (d,p) and diffuse functions (++), which are crucial for accurately describing systems with lone pairs and potential for hydrogen bonding. The combination of the B3LYP functional with a 6-311G(d,p) or similar basis set has been shown to provide reliable results for the molecular and electronic properties of these compounds. electrochemsci.orgresearchgate.net

| Computational Method Component | Example from Literature | Purpose |

| Exchange-Correlation Functional | B3LYP | Approximates the exchange and correlation energy in the DFT calculation. |

| Basis Set | 6-311G(d,p) | A set of mathematical functions used to build the molecular orbitals. |

Energetic studies using DFT provide quantitative insights into the stability and reactivity of molecules. A key parameter derived from these calculations is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org This energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests that the molecule is more reactive. electrochemsci.org

For 2,4-PDCA, the calculated energy gap is higher than that of its 2,3- and 2,5-isomers, indicating greater kinetic stability and lower reactivity. electrochemsci.orgnih.gov Other thermodynamic parameters and quantum chemical descriptors, such as ionization potential, electron affinity, and electronegativity, can also be calculated to build a comprehensive understanding of the molecule's energetic profile. electrochemsci.orgresearchgate.net

Molecular Orbital and Charge Distribution Analysis

Analyzing the distribution of molecular orbitals and electronic charge provides a deeper understanding of a molecule's chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The two most important orbitals are the HOMO and the LUMO. ajchem-a.comthaiscience.info

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and is associated with the molecule's ability to donate electrons. electrochemsci.orgajchem-a.com Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons. electrochemsci.orgajchem-a.com Regions with high LUMO density are susceptible to nucleophilic attack.

In the case of 2,4-PDCA, DFT calculations show that the HOMO is primarily localized on the oxygen and nitrogen atoms, as well as some carbon atoms, identifying these as the most probable sites for donating electrons. electrochemsci.org The LUMO's electron density is distributed more broadly across the molecule. electrochemsci.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of reactivity. electrochemsci.org

Table: Calculated Quantum Chemical Parameters for 2,4-Pyridinedicarboxylic Acid Data sourced from DFT calculations using the B3LYP/6-311G(d,p) method. electrochemsci.org

| Parameter | Symbol | Value (eV) | Description |

| Energy of HOMO | EHOMO | -7.288 | Energy of the highest occupied molecular orbital. |

| Energy of LUMO | ELUMO | -1.748 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | 5.540 | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

| Ionization Potential | I | 7.288 | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | A | 1.748 | Energy released when an electron is added (approximated as -ELUMO). |

| Electronegativity | χ | 4.518 | The power of an atom to attract electrons to itself. |

| Global Hardness | η | 2.770 | Resistance to change in electron distribution. |

| Global Softness | σ | 0.361 | A measure of the molecule's polarizability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. mdpi.com It provides a localized picture of bonding by transforming the calculated molecular orbitals into orbitals that align with the familiar Lewis structure concepts of lone pairs and bonds.

NBO analysis can estimate the donor-acceptor interaction energies through second-order perturbation theory. mdpi.com This analysis reveals the energetic significance of interactions such as electron donation from a lone pair of a donor atom to an antibonding orbital of an acceptor atom. For pyridine dicarboxylic acid systems, NBO analysis can be employed to quantify the nature of hydrogen bonds and other non-covalent interactions that are crucial for understanding their behavior in larger molecular assemblies or their interaction with other molecules. mdpi.com

Electron Localization Function (ELF) for Electron Delocalization Visualization

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize the spatial localization of electrons in a molecule, offering a clear depiction of chemical bonds and lone pairs. rsc.orgjussieu.fr It maps the probability of finding an electron near a reference electron, with values ranging from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs, while lower values indicate regions of delocalized electrons. researchgate.net

For an aromatic system like 6-Methylpyridine-2,4-dicarboxylic acid, an ELF analysis would reveal distinct basins of attraction. High localization would be expected in the C-C and C-N sigma framework of the pyridine ring, as well as in the C-H bonds of the methyl group and the O-H bonds of the carboxylic acid functions. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct, highly localized regions.

Crucially, the ELF would visualize the π-electron delocalization characteristic of the pyridine ring. rsc.org The analysis would show a torus-shaped basin of delocalization above and below the plane of the ring, indicating the shared nature of the π-electrons. The presence of electron-withdrawing carboxylic acid groups and the electron-donating methyl group would subtly modulate the topology of these ELF basins compared to unsubstituted pyridine, providing a quantitative picture of their electronic influence on the aromatic system. researchgate.net While specific ELF studies on 6-Methylpyridine-2,4-dicarboxylic acid are not prevalent, analysis of related aromatic carboxylic acids and pyridine derivatives confirms that this method effectively distinguishes between aromatic and non-aromatic systems by visualizing the extent of π-electron delocalization. rsc.orgresearchgate.net

Reactivity and Global Chemical Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for identifying the electrophilic and nucleophilic sites within a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). mdpi.com The MEP surface is color-coded, typically with red representing the most negative (electron-rich) potential and blue representing the most positive (electron-poor) potential.

In the case of 6-Methylpyridine-2,4-dicarboxylic acid, the MEP map would show the most negative potential (red/yellow regions) concentrated around the oxygen atoms of the two carboxylic acid groups, due to the high electronegativity and lone pairs of oxygen. electrochemsci.orgmdpi.com These sites represent the primary centers for electrophilic attack. The nitrogen atom of the pyridine ring would also exhibit a negative potential, though likely less intense than the carboxylic oxygens.

Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the carboxylic acid groups (–COOH). electrochemsci.org These acidic protons are the most likely sites for nucleophilic attack. The hydrogen atoms of the pyridine ring and the methyl group would show a less intense positive potential. The MEP map provides a clear, visual guide to the molecule's reactive behavior, which is fundamental in understanding its interaction with biological targets or in designing new synthetic pathways. mdpi.com

| Atomic Region | Predicted MEP Value (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carboxylic Acid Oxygens (C=O) | -50 to -65 | Strongly Nucleophilic / Site for Electrophilic Attack |

| Pyridine Nitrogen | -30 to -45 | Nucleophilic Site |

| Carboxylic Acid Hydrogens (O-H) | +55 to +70 | Strongly Electrophilic / Site for Nucleophilic Attack |

| Pyridine Ring Hydrogens (C-H) | +20 to +35 | Moderately Electrophilic |

Fukui Functions and Global Softness for Reactivity Prediction

Fukui functions and related concepts like global softness are reactivity descriptors derived from conceptual DFT that pinpoint the most reactive sites within a molecule. unc.edu The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site to radical attack.

For 6-Methylpyridine-2,4-dicarboxylic acid, calculations on the closely related 2,4-Pyridinedicarboxylic acid reveal that the highest values of f+(r) are typically found on the carbon atoms of the pyridine ring, making them susceptible to nucleophilic attack. electrochemsci.org The presence of the electron-donating methyl group in the 6-position would likely modulate this reactivity. The highest values for f-(r) are expected on the oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic attack. electrochemsci.org

| Descriptor | 2,4-Pyridinedicarboxylic acid | Predicted Influence of 6-Methyl Group |

|---|---|---|

| Hardness (η) (eV) | 3.064 | Slight Decrease (Increased Softness) |

| Softness (σ) (eV⁻¹) | 0.326 | Slight Increase (Increased Reactivity) |

| Electronegativity (χ) (eV) | 4.804 | Slight Decrease |

| Electrophilicity Index (ω) (eV) | 3.766 | Minor Change |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which quantify the second- and third-order NLO response. scirp.org

Pyridine derivatives are known to exhibit significant NLO properties due to their π-conjugated systems, which facilitate intramolecular charge transfer. researchgate.net For 6-Methylpyridine-2,4-dicarboxylic acid, the presence of both electron-donating (methyl) and electron-withdrawing (dicarboxylic acid) groups on the pyridine ring creates a donor-π-acceptor system, which is a common motif for enhancing NLO activity.

DFT calculations would be employed to determine the NLO parameters. The first hyperpolarizability (β) is particularly important for second-order NLO applications like frequency doubling. A high β value indicates a strong NLO response. Theoretical studies on similar pyridine derivatives have shown that the substitution pattern significantly influences the NLO properties. scirp.org While specific data for 6-Methylpyridine-2,4-dicarboxylic acid is scarce, analogous systems suggest it would possess notable NLO characteristics worthy of further investigation.

| NLO Property | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2 - 5 D | Indicates charge asymmetry |

| Mean Polarizability | ⟨α⟩ | ~100-150 | Measures linear response to electric field |

| First Hyperpolarizability | β_tot | Variable, can be >1000 | Indicates second-order NLO response |

| Second Hyperpolarizability | ⟨γ⟩ | Variable | Indicates third-order NLO response |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is critical for crystal engineering and predicting the physical properties of a material.

Hirshfeld Surface Analysis (HSA) for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. ntu.ac.ukmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on intermolecular contact distances, with red spots indicating contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), blue indicating longer contacts, and white indicating contacts at the van der Waals distance. nih.gov

A key feature of HSA is the generation of 2D fingerprint plots, which summarize all intermolecular contacts and provide a quantitative breakdown of their relative contributions to the crystal packing. nih.govresearchgate.net For 6-Methylpyridine-2,4-dicarboxylic acid, the carboxylic acid groups would be expected to form strong O–H···N or O–H···O hydrogen bonds, which would appear as prominent sharp spikes on the fingerprint plot and distinct red regions on the Hirshfeld surface.

Other significant interactions would include H···H contacts, which typically comprise the largest portion of the surface area, as well as C–H···O interactions and potential π-π stacking between pyridine rings. nih.gov By quantifying the percentage of the Hirshfeld surface corresponding to each type of contact, HSA provides a detailed and insightful summary of the forces that govern the supramolecular architecture of the crystal. qu.edu.qa

| Intermolecular Contact Type | Predicted Contribution (%) | Nature of Interaction |

|---|---|---|

| H···H | ~40 - 50% | Van der Waals / Dispersive forces |

| O···H / H···O | ~25 - 35% | Strong Hydrogen Bonding |

| C···H / H···C | ~10 - 15% | Weak C-H···π or C-H···O interactions |

| N···H / H···N | ~5 - 10% | Hydrogen Bonding (e.g., O-H···N) |

| C···C | ~2 - 5% | π-π Stacking Interactions |

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the chemical bonds between them. wikipedia.orguni-rostock.de This approach is founded on the principle that the concepts of atoms and bonds, central to chemistry, should have a physical basis in the observable electron density distribution. wikipedia.org The analysis focuses on critical points (CPs) in the electron density, where the gradient of the density is zero. uni-rostock.de

In the context of pyridine dicarboxylic acid derivatives, QTAIM is instrumental in quantifying the nature and strength of various interactions. mdpi.comrsc.org A key feature is the identification of a bond path, a line of maximum electron density linking two atomic nuclei, which is a universal indicator of a chemical bonding interaction. wiley-vch.de The properties of the electron density at the bond critical point (BCP), a (3, -1) critical point located along the bond path, provide quantitative information about the bond. uni-rostock.demdpi.com

Key QTAIM parameters at the BCP used for characterizing interactions include:

The electron density (ρ_BCP): Its magnitude correlates with the bond order and strength.

The Laplacian of the electron density (∇²ρ_BCP): The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ_BCP < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ_BCP > 0, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions).

The total energy density (H_BCP): The sign of H_BCP also helps to characterize the interaction, with negative values indicating a significant sharing of electrons.

Studies on co-crystals involving pyridine derivatives and dicarboxylic acids show that QTAIM analysis can effectively characterize the hydrogen bonds (e.g., O–H···N) that govern their supramolecular assemblies. mdpi.com For these interactions, a bond path between the hydrogen and the acceptor atom is found, and the topological properties at the BCP confirm the nature of the hydrogen bond as a closed-shell interaction. mdpi.com

Table 1: Typical QTAIM Topological Parameters for Interactions in Pyridine Carboxylic Acid Systems This table is illustrative, based on findings for related molecular systems. Specific values for 2,4-Dicarboxy-methyl-pyridine would require dedicated calculations.

| Interaction Type | Electron Density (ρ_BCP) (a.u.) | Laplacian (∇²ρ_BCP) (a.u.) | Total Energy Density (H_BCP) (a.u.) |

|---|---|---|---|

| Covalent (e.g., C-C) | > 0.20 | Negative | Negative |

| Strong H-Bond (e.g., O-H···N) | 0.02 - 0.05 | Positive | Slightly Negative |

| Weak H-Bond (e.g., C-H···O) | 0.005 - 0.02 | Positive | Slightly Positive |

| van der Waals (e.g., π-stacking) | < 0.01 | Positive | Slightly Positive |

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions

Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and identify weak, noncovalent interactions in real space. acs.orgnih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.net Weak interactions are characterized by low electron density and small reduced density gradients. The NCI analysis reveals these regions as isosurfaces, which are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. researchgate.net

The color code of the NCI isosurfaces provides qualitative information about the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces represent weak, attractive interactions, like van der Waals forces and π-stacking.